molecular formula C11H16ClN B13486801 3-Cyclopentylaniline hydrochloride

3-Cyclopentylaniline hydrochloride

Cat. No.: B13486801
M. Wt: 197.70 g/mol
InChI Key: YKFXNRFGIUJQFB-UHFFFAOYSA-N
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Description

3-Cyclopentylaniline hydrochloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclopentane ring attached to an aniline group, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylaniline hydrochloride typically involves the reaction of cyclopentylamine with aniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of cyclopentyl aniline derivatives.

    Reduction: Formation of cyclopentyl aniline.

    Substitution: Formation of halogenated cyclopentyl aniline derivatives.

Scientific Research Applications

3-Cyclopentylaniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopentylaniline hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Cyclopentylamine: A related compound with a similar cyclopentane ring structure.

    Aniline: A simpler aromatic amine that serves as a precursor for many derivatives.

    Cyclopentylbenzene: A compound with a cyclopentane ring attached to a benzene ring.

Uniqueness: 3-Cyclopentylaniline hydrochloride is unique due to its combination of a cyclopentane ring and an aniline group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

3-cyclopentylaniline;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c12-11-7-3-6-10(8-11)9-4-1-2-5-9;/h3,6-9H,1-2,4-5,12H2;1H

InChI Key

YKFXNRFGIUJQFB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=CC=C2)N.Cl

Origin of Product

United States

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